molecular formula C9H11BrO B1340690 4-(Bromomethyl)-1-methoxy-2-methylbenzene CAS No. 122488-89-5

4-(Bromomethyl)-1-methoxy-2-methylbenzene

Cat. No. B1340690
CAS RN: 122488-89-5
M. Wt: 215.09 g/mol
InChI Key: LUAPVXVRGYPASS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(Bromomethyl)-1-methoxy-2-methylbenzene" is a brominated aromatic compound with a methoxy and a methyl substituent. It is related to various research areas, including the synthesis of polymers, pharmaceuticals, and other organic compounds. The presence of the bromomethyl group makes it a versatile intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of brominated aromatic compounds can be complex, involving multiple steps and various reagents. For instance, the synthesis of similar compounds such as methyl 4-bromo-2-methoxybenzoate involves bromination, hydrolysis, cyanidation, methoxylation, and esterification, with an overall yield of about 47% . Another example is the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene, which was synthesized from 3,4-dimethylbenzenamine through diazotization and bromination . These methods highlight the importance of optimizing reaction conditions to achieve high yields and purity.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be characterized using various spectroscopic techniques such as IR and NMR spectrometry . The structure of "this compound" would likely show characteristic peaks corresponding to the bromomethyl, methoxy, and methyl groups. For example, in the related compound 2-Amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile, the bromobenzene ring is almost perpendicular to the fused-ring system, indicating the influence of substituents on the overall molecular conformation10.

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various chemical reactions, including oxidation, halogen exchange, and coupling reactions. The liquid-phase oxidation of methylbenzenes, for example, can lead to the formation of nuclear-brominated products such as 3-bromo-4-methoxytoluene . Additionally, the presence of a bromomethyl group can facilitate the formation of bromonium ylides, which are intermediates in the synthesis of complex structures like 4-bromo-1,2-dihydroisoquinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" would be influenced by its functional groups. The bromomethyl group would increase the compound's reactivity in nucleophilic substitution reactions, while the methoxy group would contribute to the electron density of the aromatic ring. The melting point, boiling point, solubility, and stability of the compound would be key physical properties to consider in its handling and use in chemical syntheses .

Scientific Research Applications

Photovoltaic Materials

A derivative of 4-(Bromomethyl)-1-methoxy-2-methylbenzene, namely 2-methoxy-(5,8)-dihydronaphthyl-PCBM (MDN-PCBM), was synthesized and evaluated for its performance in polymer solar cells (PSCs). MDN-PCBM, as an electron acceptor, exhibited enhanced photovoltaic performance compared to PCBM, showing a higher power conversion efficiency, open circuit voltage, and short-circuit current. This indicates its potential as a promising new acceptor for high-performance PSCs (Jin et al., 2016).

Fluorescent Materials

The compound was also used to synthesize fluorescent macrocycles with potential applications as fluorescent receptors. These receptors are capable of functioning as efficient multi-input OR logic gates, indicating their potential in the development of novel fluorescent materials for various applications (Singh & Kumar, 2007).

Organic Synthesis and Material Chemistry

This compound has been utilized in the selective radical cyclization of propargyl bromoethers to tetrahydrofuran derivatives, showcasing its utility in organic synthesis and material chemistry. This reaction pathway opens up new possibilities for the synthesis of complex organic molecules with potential applications in various fields (Esteves et al., 2007).

Supramolecular Chemistry

This compound has been analyzed for its role in different supramolecular interactions mediated by bromine atoms in crystal structures. The findings contribute to a deeper understanding of the molecular packing behaviors and supramolecular patterns, which are crucial for the design of molecular materials with desired physical and chemical properties (Nestler et al., 2018).

Safety and Hazards

4-(Bromomethyl)-1-methoxy-2-methylbenzene is a hazardous substance. It causes severe skin burns and eye damage. It may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Biochemical Analysis

Biochemical Properties

4-(Bromomethyl)-1-methoxy-2-methylbenzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to act as an alkylating agent, which means it can transfer its bromomethyl group to nucleophilic sites on biomolecules. This interaction can modify the structure and function of enzymes and proteins, potentially inhibiting or altering their activity. For example, this compound can interact with cysteine residues in proteins, leading to the formation of covalent bonds and subsequent changes in protein conformation and function .

Cellular Effects

The effects of this compound on cells are diverse and depend on the concentration and duration of exposure. This compound can influence cell signaling pathways by modifying key signaling proteins, leading to altered gene expression and cellular metabolism. For instance, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation . Additionally, it can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and disrupt normal cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The bromomethyl group can react with nucleophilic sites on proteins, such as thiol groups in cysteine residues, leading to the formation of stable covalent bonds. This modification can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, this compound can affect gene expression by modifying transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light or heat. Long-term exposure to this compound can lead to cumulative effects on cellular function, including persistent oxidative stress and chronic inhibition of enzyme activity . In in vitro studies, the compound’s effects on cell viability and function can be observed over several days, with higher concentrations leading to more pronounced effects .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity. In animal studies, high doses of this compound have been associated with liver and kidney damage, as well as disruptions in metabolic processes . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. Toxic effects at high doses include oxidative stress, inflammation, and cell death .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes involved in detoxification and metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These metabolic reactions can affect the overall metabolic flux and alter the levels of various metabolites within the cell. Additionally, this compound can influence the activity of enzymes involved in antioxidant defense, such as glutathione S-transferase, by modifying their structure and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins. The compound can accumulate in lipid-rich regions of the cell, such as membranes, due to its hydrophobic nature . Transporters and binding proteins may facilitate its movement across cellular compartments, affecting its localization and concentration within different tissues. The distribution of this compound can influence its biological activity and the extent of its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific compartments, such as the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular function . Post-translational modifications, such as phosphorylation or acetylation, may also play a role in directing the compound to specific subcellular locations. The localization of this compound can affect its activity and the nature of its interactions with biomolecules .

properties

IUPAC Name

4-(bromomethyl)-1-methoxy-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-7-5-8(6-10)3-4-9(7)11-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAPVXVRGYPASS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30565410
Record name 4-(Bromomethyl)-1-methoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

122488-89-5
Record name 4-(Bromomethyl)-1-methoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.